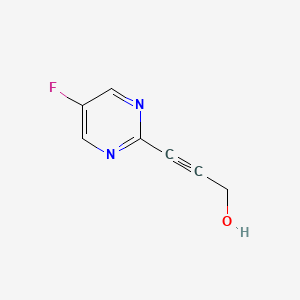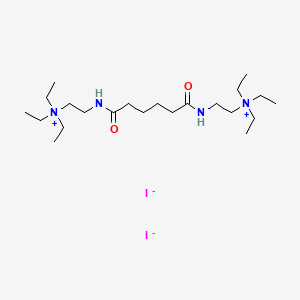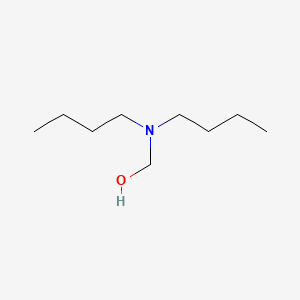
(Dibutylamino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibutylamino)methanol is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dibutylamino)methanol can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where dibutylamine and formaldehyde are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired compound. The industrial production methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dibutylamino)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Dibutylamino)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Dibutylamino)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the amine functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(Dibutylamino)ethanol: Similar in structure but with an ethyl group instead of a methanol group.
N,N-Dibutylethanolamine: Another similar compound with slight structural variations.
Uniqueness
(Dibutylamino)methanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
67953-77-9 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
(dibutylamino)methanol |
InChI |
InChI=1S/C9H21NO/c1-3-5-7-10(9-11)8-6-4-2/h11H,3-9H2,1-2H3 |
InChI Key |
JPMXTFALJXQHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


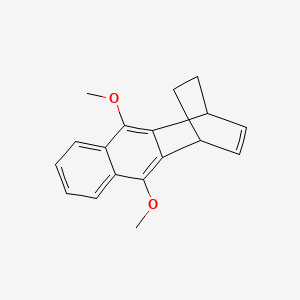
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
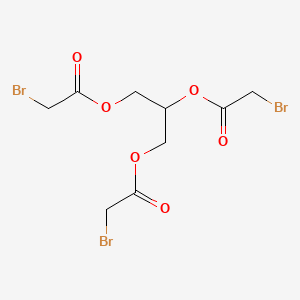
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
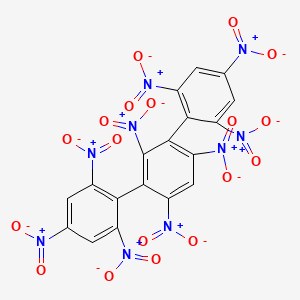
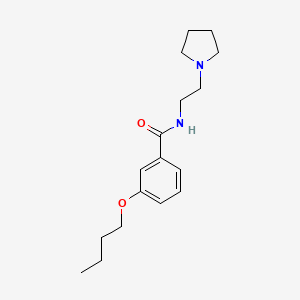
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)




